(S)-2-Phenylbutan-1-amine
Overview
Description
(S)-2-Phenylbutan-1-amine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Phenylbutan-1-amine can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-Phenylbutan-1-one using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex, under mild conditions.
Another method involves the resolution of racemic 2-Phenylbutan-1-amine using chiral acids. This process separates the (S)-enantiomer from the ®-enantiomer based on their different solubilities in a chiral acid solution.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize advanced chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The scalability of these methods makes them suitable for the commercial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include imines and nitriles.
Reduction: The major products are the corresponding amines or alkanes.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Phenylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (S)-2-Phenylbutan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Phenylbutan-1-amine
- 2-Phenylethylamine
- 2-Phenylpropylamine
Uniqueness
(S)-2-Phenylbutan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its ®-enantiomer, the (S)-enantiomer may exhibit different pharmacological effects and reactivity. Its structure also allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-2-phenylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWALTDUYKDGRF-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427558 | |
Record name | (S)-2-Phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33603-06-4 | |
Record name | (S)-2-Phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Phenylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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